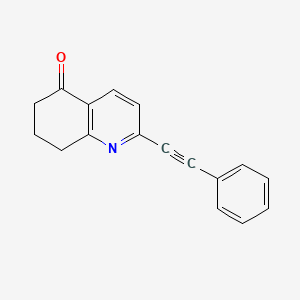
1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate
Overview
Description
1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate is a chemical compound with the molecular formula C14H25NO2 and a molecular weight of 239.35 g/mol This compound is a clear liquid that ranges in color from colorless to light yellow . It is primarily used in the production of polymers and copolymers due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate typically involves the esterification of methacrylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Major Products
Scientific Research Applications
1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biomedical Research: Due to its biocompatibility, it is used in the development of drug delivery systems and hydrogels.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate involves its ability to undergo polymerization and form stable polymers. The ester group allows for easy incorporation into polymer chains, while the piperidinyl group provides steric hindrance, enhancing the stability and durability of the resulting polymers . The molecular targets and pathways involved in its action are primarily related to its reactivity and compatibility with other monomers and polymers.
Comparison with Similar Compounds
Similar Compounds
Methacrylic acid: A simpler ester of methacrylic acid without the piperidinyl group.
2-Hydroxypropyl methacrylate: Another methacrylate ester with a hydroxypropyl group instead of the piperidinyl group.
Uniqueness
1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate is unique due to the presence of the piperidinyl group, which provides steric hindrance and enhances the stability of the resulting polymers. This makes it particularly useful in applications requiring durable and stable polymeric materials .
Properties
IUPAC Name |
(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-10(2)12(16)17-11-8-13(3,4)15(7)14(5,6)9-11/h11H,1,8-9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPIOULNZLJZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(N(C(C1)(C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70195-78-7 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70195-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60887455 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60887455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68548-08-3 | |
| Record name | 1,2,2,6,6-Pentamethyl-4-piperidinyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68548-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60887455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of encapsulating 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester within TiO2-SiO2 nanoparticles using MMA-PMPM copolymers?
A2: Encapsulating the HALS within TiO2-SiO2 nanoparticles using MMA-PMPM copolymers serves two primary purposes []. First, it enhances the compatibility of the HALS with the polymer matrix, ensuring uniform dispersion and preventing leaching. Second, the TiO2 within the nanoparticles provides additional UV-shielding capabilities, further protecting the polymer from degradation. This synergistic effect of the HALS and TiO2, facilitated by the encapsulation strategy, significantly enhances the overall UV resistance of the material.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)


![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)
